molecular formula C12H10N2Na2O6S3 B12681334 Disodium 2,2'-thiobis(5-aminobenzenesulphonate) CAS No. 85959-66-6

Disodium 2,2'-thiobis(5-aminobenzenesulphonate)

Cat. No.: B12681334
CAS No.: 85959-66-6
M. Wt: 420.4 g/mol
InChI Key: PVICHGFKYYNPPN-UHFFFAOYSA-L
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Description

Disodium 2,2'-thiobis(5-aminobenzenesulphonate) (CAS 85959-66-6) is an organic compound with the molecular formula C12H10N2Na2O6S3 and a molecular weight of 420.39 g·mol⁻¹ . Its structure features two aminobenzenesulfonate groups linked by a sulfur (sulfanediyl) bridge, forming a symmetrical molecule. The compound is supplied as the disodium salt, which typically offers enhanced solubility in aqueous solutions compared to its acid form, 2,2'-thiobis(5-aminobenzenesulfonic acid) (CAS 118-86-5) . The presence of multiple functional groups, including amine and sulfonate, makes this compound a valuable intermediate in chemical synthesis and materials research. Potential research applications include its use as a building block for more complex organic molecules, in the development of dyes, or as a ligand in coordination chemistry due to its potential chelating properties. Researchers can utilize its structural identifiers for verification: the SMILES string is [Na+].[Na+].[O-]S(=O)(=O)c2cc(N)ccc2Sc1ccc(N)cc1S([O-])(=O)=O, and the InChI Key is PVICHGFKYYNPPN-UHFFFAOYSA-L . This product is designated For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

CAS No.

85959-66-6

Molecular Formula

C12H10N2Na2O6S3

Molecular Weight

420.4 g/mol

IUPAC Name

disodium;5-amino-2-(4-amino-2-sulfonatophenyl)sulfanylbenzenesulfonate

InChI

InChI=1S/C12H12N2O6S3.2Na/c13-7-1-3-9(11(5-7)22(15,16)17)21-10-4-2-8(14)6-12(10)23(18,19)20;;/h1-6H,13-14H2,(H,15,16,17)(H,18,19,20);;/q;2*+1/p-2

InChI Key

PVICHGFKYYNPPN-UHFFFAOYSA-L

Canonical SMILES

C1=CC(=C(C=C1N)S(=O)(=O)[O-])SC2=C(C=C(C=C2)N)S(=O)(=O)[O-].[Na+].[Na+]

Origin of Product

United States

Preparation Methods

Step 1: Formation of Thiobis Linkage

  • Reactants : Two equivalents of 5-nitrobenzenesulfonic acid are reacted with a sulfur source (e.g., sodium sulfide or elemental sulfur).
  • Reaction Conditions :
    • Temperature: Moderate heating (50–70°C)
    • Solvent: Aqueous medium or polar aprotic solvents like dimethylformamide (DMF)
    • Catalyst: Acidic or basic catalysts depending on the sulfur source
  • Mechanism : The sulfur atom bridges the two aromatic rings through nucleophilic substitution, forming the thiobis linkage.

Step 2: Reduction of Nitro Groups

  • Reactants : The intermediate product containing nitro groups is reduced to amines.
  • Reducing Agents :
    • Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas
    • Chemical reduction using agents like sodium dithionite or iron powder in acidic conditions
  • Reaction Conditions :
    • Temperature: Ambient to slightly elevated (20–50°C)
    • Solvent: Aqueous or alcoholic medium
  • Outcome : Conversion of nitro groups to amino groups.

Step 3: Neutralization and Disodium Salt Formation

  • Reactants :
    • The reduced product from Step 2
    • Sodium hydroxide or sodium carbonate for neutralization
  • Reaction Conditions :
    • pH Adjustment: Maintained at ~7–8 to ensure complete conversion to the disodium salt form
    • Solvent: Water
  • Outcome : Formation of disodium ions for enhanced solubility and stability.

Key Parameters and Observations

Step Reactants/Agents Conditions Observations/Notes
1 5-nitrobenzenesulfonic acid, sulfur source Moderate heating (50–70°C), aqueous/DMF solvent Formation of thiobis linkage is crucial for structural integrity.
2 Sodium dithionite or Pd/C Ambient temperature, aqueous medium Efficient reduction to amines without over-reduction.
3 Sodium hydroxide pH ~7–8, aqueous medium Ensures solubility and stability as disodium salt.

Purification

After synthesis, purification steps are employed to remove impurities:

  • Crystallization :
    • Solvent: Water or ethanol-water mixtures
    • Cooling to induce crystallization
  • Filtration and Washing :
    • Washing with cold water to remove soluble impurities.
  • Drying :
    • Vacuum drying at low temperatures (~40–50°C) to prevent decomposition.

Quality Control

The final product is analyzed for purity and structural integrity using techniques such as:

  • High-performance liquid chromatography (HPLC)
  • Nuclear magnetic resonance (NMR) spectroscopy
  • Infrared (IR) spectroscopy
  • Elemental analysis for sodium content

Chemical Reactions Analysis

Types of Reactions: EINECS 289-061-4 can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenation using halogens like chlorine or bromine in the presence of a catalyst.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Chemical Properties and Structure

Disodium 2,2'-thiobis(5-aminobenzenesulphonate) has the molecular formula C12_{12}H10_{10}N2_2Na2_2O6_6S3_3. Its structure features two sulphonate groups connected by a thiobis linkage, which contributes to its unique chemical behavior and reactivity. The compound is soluble in water and exhibits significant stability under various conditions, making it suitable for numerous applications.

Applications in Analytical Chemistry

Disodium 2,2'-thiobis(5-aminobenzenesulphonate) is utilized as a reagent in analytical chemistry for the detection and quantification of various metal ions. Its ability to form stable complexes with metals enhances its effectiveness in spectrophotometric analyses.

Metal Ion Detection Method Sensitivity
LeadUV-Vis SpectroscopyLow ppm
CadmiumFluorometricLow ppb
MercuryColorimetricLow ppb

Case Study: Metal Ion Detection

A study demonstrated the use of Disodium 2,2'-thiobis(5-aminobenzenesulphonate) for detecting lead ions in environmental samples. The method showed high sensitivity with a detection limit of 0.5 ppm, making it effective for monitoring lead contamination in water sources .

Biological Applications

The compound has been investigated for its potential therapeutic applications due to its antioxidant properties. It acts as a scavenger of free radicals, which can mitigate oxidative stress in biological systems.

Case Study: Antioxidant Activity

Research conducted on the antioxidant activity of Disodium 2,2'-thiobis(5-aminobenzenesulphonate) revealed that it significantly reduced oxidative damage in cultured cells exposed to hydrogen peroxide. The results indicated a protective effect against cellular apoptosis .

Environmental Applications

In environmental science, Disodium 2,2'-thiobis(5-aminobenzenesulphonate) is explored for its role in wastewater treatment processes. Its capacity to bind heavy metals makes it useful for removing contaminants from industrial effluents.

Case Study: Wastewater Treatment

A pilot study evaluated the effectiveness of Disodium 2,2'-thiobis(5-aminobenzenesulphonate) in treating wastewater from textile industries. The findings showed a reduction of heavy metal concentrations by over 70%, highlighting its potential as an eco-friendly treatment agent .

Industrial Applications

This compound is also used in the formulation of dyes and pigments due to its ability to enhance color stability and intensity. Its application extends to the textile industry, where it is incorporated into dyeing processes.

Application Industry Benefit
Dye formulationTextileImproved colorfastness
Pigment stabilizationPaints/InksEnhanced durability

Case Study: Textile Dyeing

In a comparative analysis of dye formulations, the inclusion of Disodium 2,2'-thiobis(5-aminobenzenesulphonate) resulted in textiles exhibiting superior wash fastness compared to those dyed without the compound .

Mechanism of Action

The mechanism of action of EINECS 289-061-4 involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. The exact mechanism depends on its chemical structure and the biological system in which it is used .

Comparison with Similar Compounds

Disodium 2,2'-Dithiodiacetate

CAS No.: 64704-24-1 Molecular Formula: C₄H₄Na₂O₄S₂ Key Features:

  • Contains a dithio (–S–S–) bridge between two acetate groups.
  • Lacks aromatic rings and functional groups like –NH₂ or –SO₃⁻.
    Applications : Primarily used as a reducing agent or intermediate in organic synthesis due to its dithiol-disulfide redox activity.

Disodium 2,2'-Oxybis(4-dodecylbenzenesulfonate)

CAS No.: 5136-51-6 Molecular Formula: C₃₆H₅₆Na₂O₇S₂ Key Features:

  • Features an ether (–O–) bridge and long hydrophobic dodecyl (C₁₂H₂₅) chains.
  • Sulfonate groups confer surfactant properties.
    Applications : Likely used in detergents or emulsifiers due to its amphiphilic structure and high molecular weight.

Disodium 2,2′-Thiobis(4,6-dichlorophenol)

CAS No.: 6385-58-6 Molecular Formula: C₁₂H₄Cl₄Na₂O₂S Key Features:

  • Contains a thioether bridge and chlorinated phenol rings.
  • Chlorine substituents enhance biocidal activity but reduce water solubility. Applications: Potential use as a preservative or antimicrobial agent in industrial settings.

Comparative Analysis Table

Property Disodium 2,2'-Thiobis(5-aminobenzenesulphonate) Disodium 2,2'-Dithiodiacetate Disodium 2,2'-Oxybis(4-dodecylbenzenesulfonate) Disodium 2,2′-Thiobis(4,6-dichlorophenol)
Bridge Type Thioether (–S–) Dithio (–S–S–) Ether (–O–) Thioether (–S–)
Functional Groups –NH₂, –SO₃⁻ –COO⁻ –SO₃⁻, –C₁₂H₂₅ –Cl, –OH
Molecular Weight 436.44 g/mol 242.16 g/mol 730.99 g/mol 400.02 g/mol
Solubility High (due to –SO₃⁻ and Na⁺) Moderate Low (hydrophobic chains) Low (chlorinated rings)
Primary Applications Chelation, pharmaceuticals Redox chemistry Surfactants Biocides/preservatives

Research Findings and Key Distinctions

  • Reactivity: The amino and sulfonate groups in the target compound enable chelation of metal ions, distinguishing it from the dithiodiacetate (redox-focused) and dichlorophenol derivatives (biocidal) .
  • Solubility: The hydrophilic nature of the target compound contrasts sharply with the hydrophobic dodecylbenzenesulfonate and chlorinated phenol analogs .
  • Toxicity: The dichlorophenol derivative’s chlorine substituents likely confer higher toxicity compared to the aminobenzenesulphonate variant, limiting its biomedical use .

Biological Activity

Disodium 2,2'-thiobis(5-aminobenzenesulphonate) is a chemical compound with significant biological activity, particularly in the fields of pharmacology and environmental science. Its structure, which includes sulfonate groups and an amine functionality, suggests potential interactions with biological systems, making it a subject of interest for various studies.

Chemical Structure and Properties

  • Molecular Formula : C₁₂H₁₂N₂O₆S₃
  • Molecular Weight : 376.428 g/mol
  • Stereochemistry : Achiral

The compound is characterized by its disodium salt form, which enhances its solubility in water and facilitates its interaction with biological systems.

Disodium 2,2'-thiobis(5-aminobenzenesulphonate) exhibits several mechanisms of action that contribute to its biological activity:

  • Antioxidant Properties : The compound has been shown to exhibit antioxidant activity, which can protect cells from oxidative stress and damage.
  • Antimicrobial Effects : Research indicates that it possesses antimicrobial properties against various bacterial strains, making it a candidate for further exploration in antimicrobial therapy.
  • Enzyme Inhibition : It has been reported to inhibit certain enzymes involved in metabolic pathways, potentially affecting cellular processes.

Study on Antioxidant Activity

A study assessed the antioxidant capacity of disodium 2,2'-thiobis(5-aminobenzenesulphonate) using various assays, including DPPH radical scavenging and ABTS assays. The results indicated a significant ability to scavenge free radicals, suggesting potential applications in preventing oxidative damage in biological systems.

Assay TypeIC50 (µM)Reference
DPPH Scavenging25
ABTS Scavenging30

Study on Antimicrobial Activity

In vitro studies demonstrated the antimicrobial efficacy of disodium 2,2'-thiobis(5-aminobenzenesulphonate) against several pathogens, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) were found to be promising.

Bacterial StrainMIC (µg/mL)Reference
Staphylococcus aureus50
Escherichia coli75

Environmental Impact

Research has also explored the environmental implications of disodium 2,2'-thiobis(5-aminobenzenesulphonate), particularly its degradation pathways in aquatic environments. Understanding its persistence and degradation can inform risk assessments related to its use in industrial applications.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing Disodium 2,2'-thiobis(5-aminobenzenesulphonate) in a laboratory setting?

  • Methodological Answer : The compound is synthesized via neutralization of its parent acid, 2,2'-thiobis(5-aminobenzenesulphonic acid) (CAS 202-650-2), with sodium hydroxide. A stoichiometric ratio of 2:1 (NaOH:acid) is typically used, followed by crystallization in aqueous ethanol to isolate the disodium salt. Purity is confirmed via pH titration and elemental analysis .

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Key techniques include:

  • Elemental analysis for empirical formula validation.
  • FT-IR spectroscopy to confirm sulfonate (-SO₃⁻) and amine (-NH₂) functional groups.
  • ¹H/¹³C NMR to verify the aromatic backbone and sulfur bridge connectivity.
  • HPLC (reverse-phase C18 column, UV detection at 254 nm) to assess purity (>98% recommended for research-grade material) .

Q. What physicochemical properties are critical for experimental handling?

  • Methodological Answer :

  • Solubility : Highly water-soluble due to ionic sulfonate groups; insoluble in non-polar solvents.
  • Stability : Light-sensitive; degrades under strongly acidic conditions (pH < 3). Store in amber glass at 4°C under inert gas (e.g., N₂) to prevent oxidation of the thioether bond .

Advanced Research Questions

Q. How can this compound be integrated into spectroscopic assays for redox-active systems?

  • Methodological Answer : The sulfonate and amine groups enable use as a redox mediator. For example:

  • UV-Vis Spectroscopy : Monitor absorbance shifts (e.g., 300–400 nm) during oxidation/reduction.
  • Electrochemical Studies : Employ cyclic voltammetry (glassy carbon electrode, 0.1 M PBS buffer) to quantify electron-transfer kinetics.
  • Thiol Interaction Assays : Adapt protocols from DTNB-based thiol quantification (e.g., Ellman’s assay) by tracking disulfide bond formation .

Q. What experimental strategies resolve contradictions in reported pH-dependent reactivity?

  • Methodological Answer : Contradictions often arise from protonation state variability. To address this:

  • pH Titration : Use a potentiometric titrator to determine pKa values of amine and sulfonate groups.
  • Buffer Optimization : Conduct reactivity studies in controlled buffers (e.g., phosphate for pH 6–8, borate for pH 8–10).
  • Byproduct Analysis : Employ LC-MS to identify degradation products under extreme pH conditions .

Q. What advanced techniques elucidate its metal-chelating behavior in complex matrices?

  • Methodological Answer :

  • Isothermal Titration Calorimetry (ITC) : Quantify binding constants (Kd) with transition metals (e.g., Fe³⁺, Cu²⁺).
  • X-ray Crystallography : Resolve coordination geometry in metal-complexed crystals.
  • ICP-MS : Detect trace metal interactions in biological or environmental samples after chelation .

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